PCI-45227 is a pharmacologically active metabolite of Ibrutinib, primarily generated through the metabolic activity of the cytochrome P450 3A4 (CYP3A4) enzyme family. [, ] It is a key subject in scientific research, particularly in the fields of pharmacokinetics, drug metabolism, and drug interaction studies. [, , , , ] Understanding its properties is crucial for optimizing Ibrutinib therapy and developing future BTK inhibitors.
Ibrutinib is primarily metabolized in the liver, but it also undergoes extrahepatic metabolism. Dihydrodiol ibrutinib is produced mainly through the action of cytochrome P450 enzymes, which facilitate its conversion from the parent compound ibrutinib. This metabolic pathway highlights the importance of both hepatic and extrahepatic processes in drug metabolism .
Dihydrodiol ibrutinib belongs to a class of compounds known as dihydrodiols, which are characterized by their two hydroxyl groups on adjacent carbon atoms. This compound serves as a key intermediate in the metabolic pathway of ibrutinib and plays a role in its pharmacological action.
The synthesis of dihydrodiol ibrutinib can be achieved through various methods that involve the metabolic conversion of ibrutinib. A common approach includes incubating ibrutinib with liver microsomes or cytosolic fractions containing cytochrome P450 enzymes. The process typically involves:
Analytical methods such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) are employed to monitor the formation of dihydrodiol ibrutinib and quantify its concentration in biological samples .
Dihydrodiol ibrutinib has a complex molecular structure featuring a dihydrodiol functional group, which contributes to its chemical properties and biological activity. The precise structure includes:
The molecular formula for dihydrodiol ibrutinib is C₁₉H₂₄N₂O₄S, with a molecular weight of approximately 368.47 g/mol. Its structural characteristics influence its solubility and interaction with biological targets .
Dihydrodiol ibrutinib participates in several chemical reactions during its metabolic pathway:
The kinetics of these reactions can be studied using real-time monitoring techniques such as LC-MS/MS, allowing researchers to evaluate the efficiency and rate of metabolite formation .
Dihydrodiol ibrutinib functions primarily as an active metabolite that retains some pharmacological activity similar to that of its parent compound. Its mechanism involves:
Studies have shown that both ibrutinib and its dihydrodiol metabolite exhibit similar inhibitory effects on target kinases, contributing to their therapeutic efficacy .
Dihydrodiol ibrutinib is utilized in various scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3